molecular formula C13H17Cl2NO3S B2437739 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide CAS No. 1396885-33-8

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide

Cat. No. B2437739
CAS RN: 1396885-33-8
M. Wt: 338.24
InChI Key: BHFKWFWFWVFCNQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide, also known as CR8, is a sulfonamide-based compound that has shown promising potential as an anticancer agent. The compound has been extensively studied for its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation.

Scientific Research Applications

Anticancer Potential

Research has focused on the development of new dibenzenesulfonamides with potential anticancer properties. For instance, a study synthesized new dibenzenesulfonamides that were evaluated for their cytotoxicities towards various tumor cell lines. These compounds were found to induce apoptosis and autophagy pathways in cancer cells and exhibited significant inhibitory effects on carbonic anhydrase isoenzymes associated with tumor cells, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Antimicrobial Activity

Another area of application is in antimicrobial activity. Novel benzenesulfonamides have been synthesized and evaluated for their activity against various strains of bacteria and fungi. These studies highlight the antimicrobial potential of sulfonamide derivatives, indicating their usefulness in developing new antimicrobial agents (Vanparia et al., 2010).

Chemotherapeutic Applications

Compounds related to benzenesulfonamides have also been explored for their use in chemotherapy. For example, derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene were synthesized and tested for their ability to treat spontaneous cancers in mice. These compounds were evaluated in combination with other agents, highlighting the role of sulfonamide derivatives in the development of novel chemotherapeutic strategies (Woolley & Hoeven, 1965).

properties

IUPAC Name

2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-8-6-13(11(15)7-10(8)14)20(18,19)16-5-4-12(17)9-2-3-9/h6-7,9,12,16-17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFKWFWFWVFCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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